![molecular formula C10H8ClFN2 B1415762 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole CAS No. 35715-72-1](/img/structure/B1415762.png)
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole has been studied for its synthesis and structural characterization, particularly in the formation of isostructural compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized compounds closely related to the chemical , demonstrating their structural properties through single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
A significant aspect of research involves the antimicrobial activities of pyrazole derivatives. Ragavan, Vijayakumar, and Kumari (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including ones structurally similar to 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, and evaluated their antibacterial and antifungal activities (Ragavan, Vijayakumar, & Kumari, 2010).
Molecular and Crystal Structures
The molecular and crystal structures of related pyrazole compounds have been extensively studied. For example, Thaher, Koch, Schollmeyer, and Laufer (2012) investigated the crystal structures of similar compounds, providing insights into their molecular conformations and potential applications (Thaher, Koch, Schollmeyer, & Laufer, 2012).
Potential Pharmaceutical Applications
Some studies have explored the potential pharmaceutical applications of pyrazole compounds. For example, the work by Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized novel pyrazoles and evaluated their anti-inflammatory and anti-breast cancer properties, indicating potential therapeutic uses for compounds similar to 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Synthetic Strategies
The development of synthetic strategies for fluorinated pyrazoles is also a key area of research. Surmont, Verniest, De Schrijver, and colleagues (2011) described the synthesis of 3-amino-4-fluoropyrazoles, highlighting methods that can potentially be applied to the synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (Surmont, Verniest, De Schrijver et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYSAQBXOWKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650839 | |
Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
CAS RN |
35715-72-1 | |
Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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